molecular formula C16H11F3O2 B3032858 1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione CAS No. 581-83-9

1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione

Cat. No.: B3032858
CAS No.: 581-83-9
M. Wt: 292.25 g/mol
InChI Key: ZLQXJKTXGNVKQB-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione is a β-diketone derivative characterized by a biphenyl group at the 1-position and three fluorine atoms at the 4-position. This compound is primarily utilized in sol-gel matrix materials for molecular imprinting, particularly in fluorometric sensing applications involving europium (Eu(III)) complexes . Its structure combines a hydrophobic biphenyl moiety with a highly electronegative trifluoromethyl group, enhancing its binding affinity to metal ions and stability in polymeric matrices .

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-phenylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O2/c17-16(18,19)15(21)10-14(20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQXJKTXGNVKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312360
Record name 1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione
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Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-83-9
Record name NSC252987
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Record name 1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione
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Record name 1-[1,1'-Biphenyl]-4-yl-4,4,4-trifluoro-1,3-butanedione
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione typically involves the reaction of 4-biphenylboronic acid with trifluoroacetylacetone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Organic Synthesis

1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Compounds

In a study published in Tetrahedron, researchers explored the use of this compound as a precursor for synthesizing fluorinated derivatives that exhibit enhanced biological activity compared to their non-fluorinated counterparts . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound demonstrate significant anticancer properties by inhibiting specific cancer cell lines . These findings suggest that modifications to the biphenyl moiety can lead to compounds with improved efficacy against cancer.

Material Science

Due to its unique electronic properties, this compound is also explored for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLEDs

A study highlighted the use of this compound in developing OLEDs where its incorporation improved device performance due to better charge transport properties . The trifluoromethyl group contributes to enhanced stability and efficiency in light emission.

Analytical Chemistry

It is used as a reference material in analytical chemistry for developing methods to quantify similar compounds due to its distinct spectral characteristics.

Case Study: Spectroscopic Analysis

The compound's infrared (IR) and nuclear magnetic resonance (NMR) spectra have been characterized extensively, providing a basis for identifying similar structures in complex mixtures . This application is crucial in quality control processes within pharmaceutical manufacturing.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisBuilding block for complex organic moleculesUsed as a precursor for synthesizing fluorinated compounds with enhanced biological activity
Medicinal ChemistryPotential therapeutic agentDemonstrated significant anticancer activity against specific cell lines
Material ScienceDevelopment of OLEDs and electronic materialsImproved device performance due to better charge transport properties
Analytical ChemistryReference material for spectroscopic analysisCharacterized IR and NMR spectra aiding in quality control processes

Mechanism of Action

The mechanism of action of 1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

β-Diketones are widely used in coordination chemistry and materials science due to their chelating properties. Below is a comparison of structurally related compounds:

Table 1: Structural Comparison of β-Diketones

Compound Name Substituents (R1, R2) Key Functional Groups
1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione R1 = 4-biphenylyl, R2 = CF3 Biphenyl, trifluoromethyl
1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione R1 = 4-Cl-C6H4, R2 = CF3 Chlorophenyl, trifluoromethyl
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione R1 = 2-thienyl, R2 = CF3 Thiophene, trifluoromethyl
4,4,4-Trifluoro-1-phenyl-1,3-butanedione R1 = phenyl, R2 = CF3 Phenyl, trifluoromethyl
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione R1 = 4-methylphenyl, R2 = CF3 Methylphenyl, trifluoromethyl

Physicochemical Properties

The substituents significantly influence melting points, solubility, and electronic properties:

Table 2: Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
This compound C16H11F3O2 292.26 Not reported Not reported Organic solvents
1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione C10H6ClF3O2 250.60 45–49 135–137 Ethanol, ether
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione C8H5F3O2S 222.18 43–45 224 Chloroform, THF
4,4,4-Trifluoro-1-phenyl-1,3-butanedione C10H7F3O2 216.16 37–40 224 Methanol, acetone
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione C11H9F3O2 230.19 47 Not reported Methanol

Notes:

  • Chlorophenyl derivatives exhibit higher melting points due to halogen-induced crystallinity .
  • Thienyl and furyl analogs show enhanced solubility in polar aprotic solvents due to heteroatom interactions .

Coordination Chemistry

  • This compound: Forms stable Eu(III) complexes for sol-gel-based sensors, showing strong fluorescence quenching in the presence of organophosphonates .
  • 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione : Used in synthesizing luminescent Eu(III) complexes with quantum yields optimized by the electron-withdrawing Cl substituent .
  • 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (TTA) : A classic ligand for lanthanide complexes; its Eu(III) complex exhibits a distorted square antiprismatic geometry .

Pharmaceutical Intermediates

  • 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione : Intermediate in the synthesis of celecoxib, a COX-2 inhibitor .

Material Science

  • Biphenylyl and phenyl derivatives are incorporated into sol-gel matrices for molecular imprinting, improving template selectivity .

Key Research Findings

Sol-Gel Functionalization : The biphenylyl derivative demonstrates superior integration into silica matrices compared to phenyl analogs, attributed to its hydrophobic biphenyl group enhancing matrix stability .

Luminescence Efficiency : Chlorophenyl and thienyl derivatives exhibit higher quantum yields in Eu(III) complexes than phenyl derivatives due to enhanced ligand-to-metal charge transfer .

Synthetic Scalability : The biphenylyl compound is synthesized via a cost-effective three-step process, enabling large-scale production for sensor applications .

Biological Activity

1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione (CAS No. 581-83-9) is a β-diketone compound known for its diverse chemical applications and potential biological activities. This article explores its biological activity, including cytotoxic effects, potential mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H11F3O2
  • Molecular Weight : 292.25 g/mol
  • Structure : The compound features a biphenyl group and trifluoromethyl substituents that influence its reactivity and biological interactions.

Cytotoxicity

Several studies have investigated the cytotoxic effects of β-diketones, including this compound. A notable study assessed the cytotoxic profiles of various β-diketones against human tumor cells. The results indicated that compounds with similar structures exhibited significant cytotoxicity against oral squamous cell carcinoma (HSC-2) cells .

CompoundCC50 (µg/mL)Cell Line
This compoundNot specifiedHSC-2
3-formylchromone7.8HSC-2

The mechanisms underlying the cytotoxic effects of β-diketones often involve the induction of apoptosis in cancer cells. The presence of the trifluoromethyl group in this compound is believed to enhance its ability to disrupt cellular functions and promote cell death .

Study on Apoptosis Induction

A study published in Anticancer Research highlighted the role of β-diketones in inducing apoptosis in tumor cells. The research demonstrated that these compounds could activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation. This suggests that this compound may share similar apoptotic properties .

Solvent Extraction Applications

Research has also explored the role of β-diketones in solvent extraction processes for metal ions. The compound has been shown to effectively chelate metal ions due to its electron-deficient carbonyl groups. This property is significant for applications in environmental chemistry and materials science .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step sequences involving halogenated intermediates. For example, trialkoxysilane-functionalized derivatives can be prepared by starting with brominated precursors, followed by coupling reactions and diketone formation . Purity optimization involves recrystallization from methanol or ethanol, as the compound exhibits solubility in these solvents, and careful monitoring via GC or HPLC to ensure >98% purity .

Q. Which spectroscopic and structural characterization techniques are most effective for confirming the identity of this β-diketone?

  • Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal structures, particularly when coordinating to metal ions (e.g., Eu³⁺ complexes) . Spectrophotometric methods, such as UV-Vis absorption and emission spectroscopy, are used to study electronic transitions, while NMR (¹H/¹³C/¹⁹F) and FT-IR confirm functional groups and fluorine environments .

Q. How does this compound behave in acid-base equilibria, and what experimental approaches are used to study this?

  • Methodological Answer : The acid-base properties of analogous chlorophenyl-substituted β-diketones have been investigated using pH-dependent spectrophotometry. Dissociation constants (pKa) are determined by tracking absorbance changes under varying pH conditions, with buffer solutions adjusted to specific ranges (e.g., pH 4.6–7.0) .

Advanced Research Questions

Q. What role does this compound play in the design of luminescent lanthanide complexes, and how can computational tools enhance this process?

  • Methodological Answer : The β-diketone acts as a sensitizing ligand, transferring energy to lanthanide ions (e.g., Eu³⁺) to enhance luminescence. Computational tools like LUMPAC software combine ground-state geometry optimization and excited-state energy calculations to predict quantum yields and optimize ligand-metal energy transfer pathways .

Q. How do solvent polarity and fluorinated additives influence regioselectivity in reactions involving this diketone?

  • Methodological Answer : Fluorinated alcohols (e.g., trifluoroethanol) improve regioselectivity in cyclization reactions (e.g., pyrazole synthesis) by stabilizing transition states through hydrogen bonding. Solvent screening via parallel experiments under microwave irradiation can reduce reaction times and improve yields .

Q. What strategies address contradictions in structural data between computational predictions and experimental observations for metal complexes of this ligand?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. Hybrid approaches combine XRD structures with DFT calculations (accounting for solvent models like COSMO) to reconcile differences. For example, dimeric Eu³⁺ complexes may exhibit deviations due to methanol-bridged coordination, which is not always captured in initial simulations .

Q. How can this compound be integrated into functionalized sol-gel materials, and what are the key synthetic challenges?

  • Methodological Answer : The biphenylyl group enables covalent embedding into silica matrices via trialkoxysilane linkers. Key challenges include preventing diketone hydrolysis during sol-gel processing. Stepwise synthesis—first functionalizing the biphenyl group with triethoxysilyl moieties, followed by controlled condensation—ensures structural integrity .

Methodological Notes

  • Synthesis Optimization : Microwave-assisted synthesis (e.g., for quinoxaline derivatives) reduces reaction times from hours to minutes while improving yields .
  • Data Validation : Cross-validate spectrophotometric pKa measurements with potentiometric titrations to account for solvent-specific artifacts .
  • Safety Considerations : Handle fluorinated intermediates in fume hoods due to potential release of HF during hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione
Reactant of Route 2
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1-(4-Biphenylyl)-4,4,4-trifluoro-1,3-butanedione

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